2,2-Dimethylheptane-3,5-dione
Description
2,2-Dimethylheptane-3,5-dione (C₉H₁₆O₂) is a β-diketone characterized by two methyl groups at the 2-position of the heptane backbone and ketone functionalities at the 3- and 5-positions. β-Diketones like these are widely used as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for heterocyclic compounds due to their chelating ability and keto-enol tautomerism .
Properties
CAS No. |
20734-29-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,2-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C9H16O2/c1-5-7(10)6-8(11)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
LHQYNVWJWUCTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation
The predominant synthetic route involves the Claisen condensation of appropriate esters or ketones under basic conditions. Specifically, the condensation of acetone with methyl acetoacetate or related derivatives has been documented as an effective approach. The general reaction proceeds as follows:
2 CH3COCH3 + CH3CH2CHO → C9H16O2 (2,2-Dimethylheptane-3,5-dione)
- Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide
- Solvent: Ethanol or similar alcohols
- Temperature: Reflux conditions (~60-80°C)
- Duration: Several hours to ensure complete reaction
This reaction exploits the enolate ion formation from acetone, which then attacks the electrophilic carbonyl carbon of the aldehyde or ester, followed by dehydration to yield the β-diketone.
Alternative Synthetic Approaches
While the Claisen condensation remains the most straightforward, alternative methods have been explored:
- Acylation of Methylketones: Direct acylation of methylketones with acyl chlorides or anhydrides in the presence of bases or catalysts can produce similar diketone structures.
- Sequential Alkylation and Oxidation: Alkylation of smaller diketones followed by oxidation steps can also lead to the target compound, although these are less efficient and less commonly employed.
In-Depth Analysis of the Synthesis
Reaction Pathway
The Claisen condensation involves the formation of an enolate ion from acetone, which then attacks the carbonyl carbon of a methyl acetoacetate or similar precursor. The subsequent dehydration step yields the β-diketone with the specific methyl substitutions at the second carbon.
Reaction Scheme
Acetone + Methyl acetoacetate → (Base catalyzed) → 2,2-Dimethylheptane-3,5-dione
Purification and Characterization
- Purification: Typically achieved via distillation under reduced pressure or recrystallization from suitable solvents such as ethanol or hexane.
- Structural Validation: Confirmed through spectroscopic techniques:
- Infrared (IR) Spectroscopy: Characteristic C=O stretching vibrations (~1700 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton signals for methyl groups (~1.2 ppm) and diketone protons (~5.5 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 156, consistent with the molecular formula.
Data Tables and In-Depth Research Findings
| Parameter | Details | References |
|---|---|---|
| Molecular Formula | $$ C9H{16}O_2 $$ | , |
| Molecular Weight | 156.22 g/mol | , |
| Boiling Point | ~80°C at 16 mmHg | |
| Refractive Index | 1.4560 – 1.4600 at 20°C | |
| Spectroscopic Validation | IR: C=O (~1700 cm⁻¹), NMR: methyl (~1.2 ppm), diketone (~5.5 ppm) | , |
| Synthesis Yield | Typically 70-85% under optimized conditions | , |
| Reaction Conditions | Reflux in ethanol with sodium ethoxide |
Reaction Optimization Parameters
| Parameter | Optimal Range | Impact | References |
|---|---|---|---|
| Base Concentration | 1.0-2.0 equivalents | Higher concentrations increase yield but may cause side reactions | |
| Temperature | 60-80°C | Ensures complete reaction without decomposition | |
| Reaction Time | 4-8 hours | Sufficient for complete conversion |
- Synthesis and Characterization of β-Diketones, Journal of Organic Chemistry, 2020. - PubChem Compound Summary for CID 140747. - Smolecule Database Entry for 2,2-Dimethylheptane-3,5-dione. - PMC Article on Ligand Use in Lanthanide SMMs. - OSTI Technical Report on Organometallic Complexes of Neptunium.
Biological Activity
2,2-Dimethylheptane-3,5-dione is a β-diketone compound characterized by its unique molecular structure, which includes two ketone functional groups separated by a single carbon atom. This configuration allows the compound to exist in both keto and enol forms, contributing to its chemical reactivity and potential biological activities. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit various pharmacological properties.
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : Approximately 158.22 g/mol
- Physical State : Clear, colorless to light yellow liquid
- Boiling Point : ~80 °C at reduced pressure (16 mmHg)
- Refractive Index : 1.4560 to 1.4600 at 20 °C
Anticancer Potential
Research indicates that derivatives of β-diketones, including those similar to 2,2-Dimethylheptane-3,5-dione, can exhibit significant anticancer activities. A study highlighted that certain derivatives demonstrated a dose-dependent efficacy in reducing tumor volumes in colon cancer models. Specifically, a compound structurally related to 2,2-Dimethylheptane-3,5-dione showed reductions in tumor volume by 27%, 45%, and 60% at doses of 50, 100, and 150 mg/kg respectively .
The biological activity of β-diketones may be attributed to their ability to chelate metal ions and influence electronic transport properties within biological systems. This chelation can enhance the reactivity of the compound with various biomolecules, potentially leading to altered cellular signaling pathways and apoptosis in cancer cells. The enol form of these compounds may act as a molecular switch via hydrogen transfer mechanisms, affecting electronic properties crucial for biochemical processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of β-diketones suggests that modifications to the alkyl side chains can significantly influence their biological efficacy. For instance:
- Compounds with shorter or less sterically hindered side chains often exhibit enhanced anticancer activity.
- The presence of bulky groups can reduce the effectiveness due to steric hindrance .
Pharmacokinetics
Preliminary pharmacokinetic evaluations have shown that similar compounds undergo rapid biotransformation in vivo, which affects their absorption and bioavailability. For example:
- Maximum blood concentration was observed shortly after administration, indicating quick absorption.
- Metabolites formed during this process demonstrated varying degrees of anti-proliferative activity against cancer cell lines .
Comparative Analysis with Related Compounds
To further illustrate the potential biological activity of 2,2-Dimethylheptane-3,5-dione, a comparison with other structurally related compounds is useful:
| Compound Name | Biological Activity | IC50 (μM) against MDA-MB-231 | IC50 (μM) against HCT-116 |
|---|---|---|---|
| 2-Methoxy-2,6-dimethylheptane-3,5-dione | Moderate anti-proliferative | 36.48 | 9.64 |
| Curcumin Derivative | Significant anti-cancer | Varies | Varies |
| Parent Compound | Baseline activity | N/A | N/A |
Case Studies
- Colon Cancer Study : In vivo studies demonstrated that compounds related to 2,2-Dimethylheptane-3,5-dione could significantly reduce tumor growth in xenograft models.
- Metabolite Analysis : Following administration in animal models, various metabolites were identified with differing levels of anti-proliferative activity against established cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The positions and number of methyl substituents significantly influence the steric and electronic properties of β-diketones. Below is a comparative analysis of key compounds:
Table 1: Comparative Physicochemical Properties
*LogP: Partition coefficient (octanol/water). †Estimated based on 2,4-dimethyl analog. ‡Predicted due to increased alkylation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-Dimethylheptane-3,5-dione in laboratory settings?
- Methodological Answer : The compound is synthesized via condensation reactions involving diketone precursors, often under controlled steric conditions. It is utilized as a ligand in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes, where its bulky methyl groups influence coordination geometry . Key parameters include temperature control (e.g., reflux in anhydrous solvents) and stoichiometric ratios to minimize side reactions.
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₀O₂ |
| CAS Number | 1118-71-4 |
| Key Intermediate | Dipivaloylmethane |
| Typical Yield | 70-85% (optimized conditions) |
Q. How can spectroscopic techniques be optimized for characterizing 2,2-Dimethylheptane-3,5-dione?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl stretches (C=O) at ~1700 cm⁻¹, while nuclear magnetic resonance (NMR) reveals distinct proton environments:
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm) and ketone-adjacent protons (δ 2.5–3.0 ppm).
- ¹³C NMR : Quaternary carbons (δ 25–30 ppm) and ketones (δ 200–210 ppm).
Computational tools like density functional theory (DFT) can predict vibrational modes and molecular orbitals, aiding in peak assignment and structural validation .
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the electronic structure of 2,2-Dimethylheptane-3,5-dione?
- Methodological Answer : Quantum chemical computations, including DFT, provide insights into:
- Electron Density : Localized electron-deficient regions at carbonyl groups.
- Molecular Orbitals : HOMO-LUMO gaps (~5-6 eV) indicating redox stability.
- Vibrational Modes : Predicted IR/Raman spectra via frequency analysis .
Software packages like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) balancing accuracy and computational cost.
Q. How can researchers resolve contradictions in reactivity data when using 2,2-Dimethylheptane-3,5-dione in coordination chemistry?
- Methodological Answer : Discrepancies often arise from steric hindrance or solvent effects. To address this:
Steric Analysis : Compare coordination geometries (e.g., octahedral vs. square planar) using X-ray crystallography.
Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess ligand lability.
Kinetic Studies : Monitor reaction intermediates via time-resolved spectroscopy.
Refer to its role in diruthenium complexes, where steric bulk prevents unwanted ligand displacement .
Q. What strategies optimize the use of 2,2-Dimethylheptane-3,5-dione in asymmetric catalysis?
- Methodological Answer : The compound’s symmetry limits direct asymmetry, but derivatization (e.g., chiral substituents) can induce enantioselectivity. Steps include:
Chiral Modification : Introduce enantiopure auxiliaries (e.g., binaphthyl groups).
Catalytic Screening : Test in cross-coupling or hydrogenation reactions.
DFT-Guided Design : Simulate transition states to predict selectivity .
Data Contradiction and Validation
Q. How should researchers validate conflicting thermodynamic data (e.g., enthalpy of formation) for 2,2-Dimethylheptane-3,5-dione?
- Methodological Answer :
Experimental Replication : Use bomb calorimetry under standardized conditions (e.g., NIST protocols).
Comparative Analysis : Cross-reference with analogous diketones (e.g., acetylacetone derivatives).
Computational Calibration : Apply high-level ab initio methods (e.g., CCSD(T)) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
